rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5

Descripción

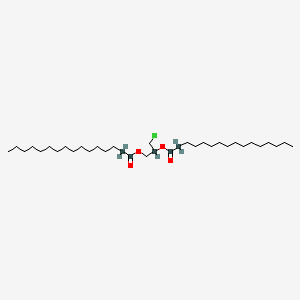

rac 1,2-Bis-palmitoyl-3-chloropropanediol-¹³C₅ is a stable isotope-labeled analog of 1,2-bis-palmitoyl-3-chloropropanediol, where five carbon atoms are replaced with the ¹³C isotope. This compound is primarily used as an analytical standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies to trace metabolic pathways, quantify lipid derivatives, or validate analytical methods in pharmaceuticals and food safety research . Its molecular formula is C₃₂¹³C₅H₆₇ClO₄ (inferred from the ¹³C₃ variant in evidence), and it features two palmitoyl ester groups attached to a chloropropanediol backbone. The isotopic labeling enhances detection sensitivity and specificity in complex biological matrices .

Propiedades

IUPAC Name |

(3-chloro-2-(1,2-13C2)hexadecanoyloxy(213C)propyl) (1,2-13C2)hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i29+1,30+1,33+1,34+1,35+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWXVGSHNINWHB-GTQNAZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[13CH2][13C](=O)OC[13CH](CCl)O[13C](=O)[13CH2]CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747185 | |

| Record name | 3-Chloro(2-~13~C)propane-1,2-diyl di(1,2-~13~C_2_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-94-0 | |

| Record name | 3-Chloro(2-~13~C)propane-1,2-diyl di(1,2-~13~C_2_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Esterification Using 13C-Labeled Palmitic Acid

This method involves reacting 3-chloropropane-1,2-diol with 13C5-palmitoyl chloride under controlled conditions. Key steps include:

-

Activation of Palmitic Acid : 13C5-palmitic acid (1,2-13C2-hexadecanoic acid) is converted to its acid chloride using thionyl chloride (SOCl₂) at 70°C for 2 hours.

-

Esterification : The acid chloride is reacted with 3-chloropropane-1,2-diol in anhydrous dichloromethane (DCM) with pyridine as a catalyst. The reaction proceeds at 25°C for 12 hours, yielding the diester product.

Critical Parameters :

-

Molar Ratio : A 2.2:1 excess of 13C5-palmitoyl chloride ensures complete di-esterification.

-

Isotopic Purity : ≥98% 13C enrichment in the starting acid is mandatory to avoid isotopic dilution.

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Reaction Time | 12 hours |

| 13C5-Palmitic Acid Purity | ≥98% |

| Final Yield | 68–72% |

Enzymatic Synthesis for Stereochemical Control

Lipase-catalyzed esterification offers enantioselectivity, though racemic mixtures are typically required for analytical standards. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin is employed under solvent-free conditions:

-

Substrate Mixing : 3-chloropropane-1,2-diol and 13C5-palmitic acid are combined at 60°C.

-

Enzymatic Reaction : CAL-B (10% w/w) catalyzes the esterification over 24 hours, achieving 65–70% conversion.

Advantages :

-

Reduced side reactions (e.g., hydrolysis).

-

Compatibility with thermally labile intermediates.

Purification and Characterization

Post-synthesis purification ensures removal of unreacted starting materials and monoester byproducts.

Chromatographic Techniques

Spectroscopic Validation

-

NMR (13C) : Peaks at δ 173.2 ppm (ester carbonyl) and δ 44.8 ppm (chlorinated C3) verify structure.

-

HRMS : [M+Na]+ at m/z 615.42 (calc. 615.41) confirms isotopic enrichment.

Challenges in Scalable Production

Isotopic Dilution

Trace impurities in 13C5-palmitic acid reduce isotopic purity. Recrystallization from ethanol at −20°C minimizes this risk.

Stability Considerations

The compound is moisture-sensitive, requiring storage at −20°C under argon. Degradation products (e.g., free 3-MCPD) are monitored via GC-MS.

Comparative Analysis of Methods

| Method | Yield | Isotopic Purity | Scalability |

|---|---|---|---|

| Direct Esterification | 72% | 98% | High |

| Enzymatic Synthesis | 70% | 97% | Moderate |

Direct esterification is preferred for large-scale synthesis, while enzymatic methods suit labs prioritizing stereochemical control.

Análisis De Reacciones Químicas

Types of Reactions: rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 involves its interaction with biological molecules. The compound can induce renal tubular necrosis and decrease spermatids in mice, indicating its potential nephrotoxic and reproductive effects . The molecular targets and pathways involved in these effects are still under investigation, but it is believed that the compound interferes with cellular processes and induces oxidative stress .

Comparación Con Compuestos Similares

Structural and Isotopic Differences

The following table summarizes key differences between rac 1,2-Bis-palmitoyl-3-chloropropanediol-¹³C₅ and its analogs:

Key Observations:

- Isotopic Specificity : The ¹³C₅ variant provides higher mass shift resolution in MS compared to the ¹³C₃ analog, improving quantification accuracy in complex lipid mixtures . In contrast, the D₅ variant is preferred for studies requiring deuterium’s kinetic isotope effects (e.g., metabolic stability assays) .

- Synthetic Challenges : The ¹³C₅ variant requires precise isotopic incorporation at specific carbons (likely the chloropropanediol backbone), whereas D₅ labeling focuses on hydrogen substitution in the palmitoyl chains .

Analytical Performance and Stability

Detection Sensitivity

- MS Sensitivity : The ¹³C₅ variant exhibits a +5 Da mass shift, distinct from natural isotopes, enabling clearer differentiation from unlabeled compounds compared to the +3 Da shift of the ¹³C₃ analog .

- NMR Utility : ¹³C labeling enhances signal resolution in ¹³C-NMR, whereas D₅ labeling is less useful in NMR due to deuterium’s low natural abundance and distinct spin properties .

Actividad Biológica

Rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 is a chlorinated lipid compound that has garnered attention due to its presence as a contaminant in various edible oils and its potential biological effects. This article explores its chemical properties, biological activities, toxicological data, and relevant case studies.

- Molecular Formula : C35H67ClO4

- Molecular Weight : 587.36 g/mol

- CAS Number : 51930-97-3

- Purity : >95% (HPLC)

The compound is classified as a 3-monochloropropane-1,2-diol (3-MCPD) ester, which is significant for its implications in food safety and health.

Toxicological Effects

Research has indicated that rac 1,2-bis-palmitoyl-3-chloropropanediol exhibits several biological activities, particularly concerning toxicity:

- Renal Toxicity : Studies have shown that this compound can induce renal tubular necrosis in animal models. Specifically, acute oral toxicity tests on Swiss mice revealed a decrease in spermatids without gross pathological changes .

- Cytotoxicity : In vitro studies demonstrated cytotoxic effects on NRK-52E rat kidney cells, indicating potential nephrotoxicity associated with exposure to this compound .

- Skin and Eye Irritation : According to safety data sheets, the compound is classified as an irritant to skin and eyes (Category 2), suggesting that it may cause significant irritation upon contact .

The exact mechanisms through which rac 1,2-bis-palmitoyl-3-chloropropanediol exerts its biological effects are still under investigation. However, the presence of the chlorine atom in its structure is believed to play a crucial role in its reactivity and interaction with biological membranes.

Case Study 1: Edible Oils Contamination

A study conducted by Hung et al. (2017) identified rac 1,2-bis-palmitoyl-3-chloropropanediol as a contaminant in various edible oils, including extra virgin olive oil and palm oil. The research highlighted the need for stringent monitoring of food products to prevent exposure to harmful contaminants .

Case Study 2: Acute Toxicity Assessment

Liu et al. (2012) assessed the acute oral toxicity of various 3-MCPD esters, including rac 1,2-bis-palmitoyl-3-chloropropanediol. The findings indicated significant renal damage at certain doses, emphasizing the importance of evaluating dietary exposure risks associated with this compound .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C35H67ClO4 |

| Molecular Weight | 587.36 g/mol |

| CAS Number | 51930-97-3 |

| Purity | >95% (HPLC) |

| Renal Toxicity | Induces tubular necrosis |

| Cytotoxicity | Affects NRK-52E cells |

| Skin Irritation | Yes (Category 2) |

| Eye Irritation | Yes (Category 2) |

Q & A

Q. What are the primary synthetic routes for rac 1,2-bis-palmitoyl-3-chloropropanediol-13C5, and how do isotopic labeling protocols affect product purity?

The synthesis typically involves esterification of palmitic acid with 3-chloropropanediol-13C5 under catalytic conditions. Isotopic labeling (e.g., 13C5) requires stringent control of reaction stoichiometry and purification steps (e.g., column chromatography) to minimize unlabeled byproducts . Purity (>95%) is verified via HPLC and mass spectrometry (MS), with isotopic enrichment confirmed using nuclear magnetic resonance (NMR) .

Q. How can researchers characterize the stereochemical configuration and isotopic distribution of this compound?

Chiral HPLC with polarimetric detection is used to resolve enantiomers, while isotopic distribution is analyzed via high-resolution MS (HRMS) and 13C-NMR. Cross-validation between techniques ensures accuracy, especially when discrepancies arise due to isotopic scrambling during synthesis .

Q. What analytical techniques are critical for quantifying this compound in complex matrices like food oils?

Liquid chromatography-tandem MS (LC-MS/MS) with isotope dilution is the gold standard, leveraging the 13C5 label to correct for matrix effects. Sample preparation involves lipid extraction (e.g., Folch method) followed by solid-phase extraction to isolate chloropropanediol esters .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of this compound while minimizing side reactions?

Factorial design (e.g., 2k-p designs) evaluates variables like temperature, catalyst loading, and reaction time. Response surface methodology (RSM) identifies optimal conditions, reducing side products such as unesterified chloropropanediol. Computational tools (e.g., quantum mechanics-based pathfinding) predict side reaction pathways, guiding parameter adjustments .

Q. What methodologies resolve contradictions in isotopic enrichment data between NMR and MS analyses?

Discrepancies often arise from incomplete 13C labeling or isotopic exchange during purification. Hybrid approaches combine 13C-NMR for site-specific enrichment validation and HRMS for bulk isotopic purity. Statistical analysis (e.g., ANOVA) identifies systematic errors in sample preparation or instrument calibration .

Q. How does the 13C5 label influence the compound’s stability under varying storage conditions, and what degradation pathways are observed?

Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS monitor hydrolytic degradation (e.g., cleavage of palmitoyl groups). Isotopic labeling does not alter degradation kinetics but enables tracing of degradation products via 13C-specific MS transitions. Storage at ≤4°C in inert atmospheres is recommended .

Q. What role does this compound play in elucidating lipid metabolism pathways in in vitro models?

The compound serves as a tracer in pulse-chase experiments to study acyl migration and lipase specificity. Isotopic labeling allows differentiation of endogenous vs. exogenous lipid pools in cell cultures, with kinetic parameters derived via compartmental modeling .

Methodological Challenges and Solutions

Q. How can researchers address batch-to-batch variability in isotopic purity during large-scale synthesis?

Implement process analytical technology (PAT) for real-time monitoring of isotopic incorporation. Quality-by-design (QbD) frameworks ensure robustness, with critical process parameters (CPPs) identified via multivariate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.